molecular formula C8H8N4O B1384532 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 62036-31-1

3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No. B1384532
CAS RN: 62036-31-1
M. Wt: 176.18 g/mol
InChI Key: PTRGALQIJCOLDX-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (APD) is a heterocyclic aromatic compound and a member of the triazole family. It is an important and widely studied compound due to its diverse range of applications in medicinal chemistry, pharmacology, and biochemistry. APD is a versatile compound that has been used as a starting material for the synthesis of various drugs, as a scaffold for drug design, and as a tool to study biochemical and physiological effects.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Characterization : Novel 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives have been synthesized and characterized through various methods, including IR, NMR, and UV spectral data (Alkan et al., 2007); (Yüksek et al., 2004).

  • Potentiometric Titrations and Acidity : These compounds have been studied for their acidity in various non-aqueous solvents, revealing insights into the effects of solvents and molecular structure on acidity (Yüksek et al., 2005); (Bahçeci et al., 2002).

Biological Activities

  • Antioxidant Properties : These derivatives have shown potential antioxidant activities, compared to standard antioxidants like BHA, BHT, EDTA, and α-tocopherol (Yüksek et al., 2008); (Yüksek et al., 2006).

  • Anticancer Evaluation : Certain derivatives have been screened for their anticancer activities against various cancer cell lines, indicating potential applications in cancer therapy (Bekircan et al., 2008).

Biochemical Analysis

Biochemical Properties

3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as catalase and superoxide dismutase. These interactions can modulate the activity of these enzymes, thereby affecting the overall oxidative stress levels within cells . Additionally, this compound can bind to specific proteins, altering their conformation and function, which can have downstream effects on various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . Furthermore, this compound can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . Its impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can affect overall cellular energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions can result in a cascade of biochemical events that ultimately influence cellular function and behavior .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical activity and stability . In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can result in cumulative effects on cellular processes, such as sustained activation or inhibition of signaling pathways and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and promoting cell survival . At higher doses, it can exhibit toxic effects, including oxidative stress, DNA damage, and apoptosis . Studies in animal models have shown that there is a threshold dose beyond which the adverse effects of this compound become pronounced . These findings highlight the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have distinct biochemical activities and can further interact with other metabolic pathways . Additionally, this compound can influence the levels of key metabolites, such as ATP and NADH, thereby affecting cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by transporters such as ABC transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria, nucleus, and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these organelles can influence its interactions with other biomolecules and its overall biochemical activity . For example, mitochondrial localization of this compound can enhance its effects on cellular energy metabolism and oxidative stress responses .

properties

IUPAC Name

3-(4-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRGALQIJCOLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489351
Record name 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62036-31-1
Record name 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 3
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3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
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3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 5
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 6
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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